
Cyclobutane, tetrakis(1-methylethylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutane, tetrakis(1-methylethylidene)- is a chemical compound with the molecular formula C16H24. It is a derivative of cyclobutane, where each hydrogen atom is replaced by a 1-methylethylidene group. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutane, tetrakis(1-methylethylidene)- typically involves the reaction of cyclobutane with isopropylidene groups under specific conditions. One common method is the catalytic hydrogenation of cyclobutene derivatives in the presence of isopropylidene reagents. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Cyclobutane, tetrakis(1-methylethylidene)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Cyclobutane, tetrakis(1-methylethylidene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Substitution reactions can occur at the isopropylidene groups, where halogens or other substituents replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Cyclobutane, tetrakis(1-methylethylidene)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclobutane, tetrakis(1-methylethylidene)- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of reactive intermediates that can modify proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Cyclobutane, tetrakis(1-methylethylidene)-: Unique due to its four isopropylidene groups.
Cyclobutane, tetrakis(1-methylpropylidene)-: Similar structure but with different substituents.
Cyclobutane, tetrakis(1-ethylidene)-: Another derivative with ethylidene groups instead of isopropylidene.
Uniqueness
Cyclobutane, tetrakis(1-methylethylidene)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
88919-66-8 |
|---|---|
Molecular Formula |
C16H24 |
Molecular Weight |
216.36 g/mol |
IUPAC Name |
1,2,3,4-tetra(propan-2-ylidene)cyclobutane |
InChI |
InChI=1S/C16H24/c1-9(2)13-14(10(3)4)16(12(7)8)15(13)11(5)6/h1-8H3 |
InChI Key |
HEHUQULYPRBTMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C(=C(C)C)C(=C(C)C)C1=C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


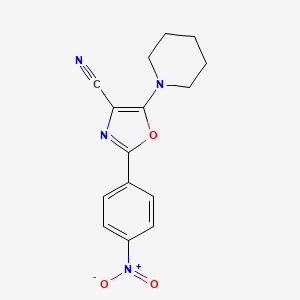
![6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14157956.png)
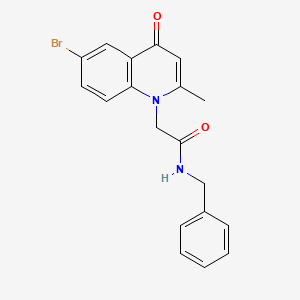
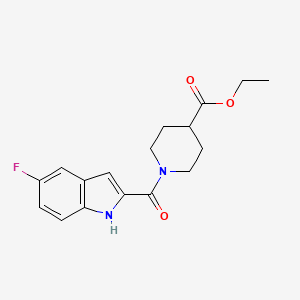
![Methyl 4-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzoate](/img/structure/B14157963.png)

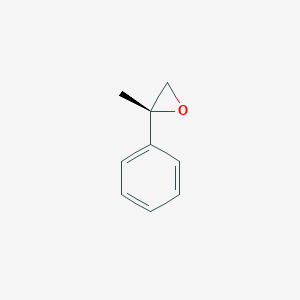
![1-Benzyl-5-[(2-hydroxyethylamino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B14157988.png)
![3-Methoxy-2-[(4-methylpyrimidin-2-yl)oxy]-3-phenyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B14157989.png)
![[(E)-2-(oxan-2-yl)ethenyl]boronic acid](/img/structure/B14157994.png)
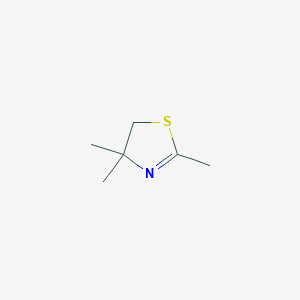
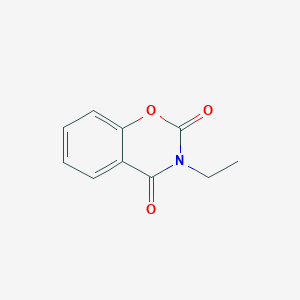
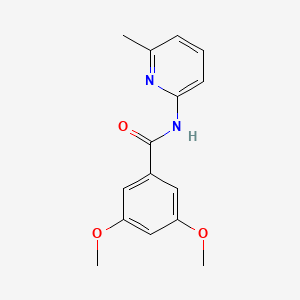
![2-Pentylsulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B14158022.png)
